![molecular formula C19H25N5O B2995203 1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1235050-66-4](/img/structure/B2995203.png)
1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
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Overview
Description
The compound “1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea” is a complex organic molecule that contains several functional groups, including a phenethyl group, a pyrimidine ring, a piperidine ring, and a urea group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrimidine and piperidine rings, followed by the attachment of the phenethyl and urea groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and piperidine rings would likely contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrimidine and piperidine rings, as well as the urea group. These functional groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could impact its solubility in water .Scientific Research Applications
Leukemia Treatment
This compound has been utilized in the design and synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, which have shown promising in vitro anti-proliferative activities against leukemia cell lines . These derivatives were found to be more potent than the BTK inhibitor ibrutinib, with IC50 values in the range of 0.84–2.9 μM against various leukemia cell lines, indicating a strong potential for leukemia treatment.
Tyrosine Kinase Inhibition
Selected compounds from the group that includes “1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea” are inhibitors of tyrosine kinases . Tyrosine kinases play a crucial role in the signaling pathways of cells, and their dysfunction can lead to diseases like cancer. By inhibiting these enzymes, the compound could be used in therapies targeting cancers driven by tyrosine kinase activity.
Anti-Inflammatory Properties
Research has been conducted on the anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives, which are synthesized using a similar urea structure . These compounds have shown significant COX-1 and COX-2 inhibition, suggesting potential applications in treating inflammatory conditions.
Anti-Fibrosis Activity
The pyrimidin-2-yl moiety, a part of the compound’s structure, has been employed in the synthesis of novel derivatives that exhibit anti-fibrotic activities . These activities were evaluated against immortalized rat hepatic stellate cells, and some derivatives presented better anti-fibrotic activities than existing drugs, indicating potential for treating fibrotic diseases.
Structural Characterization of Pharmaceuticals
The compound has been structurally characterized in the form of its piperazin-1-ium salt derivatives, which are important for understanding the properties of pharmaceuticals like Imatinib . Imatinib is used to treat chronic myelogenic leukemia, and structural studies of such compounds are vital for drug development.
Kinase Activity Modulation
Inhibition of kinase activity is a critical area of research for cancer treatment. Compounds containing the pyrimidin-2-yl moiety have been studied for their ability to inhibit PKB kinase activity, which is important for developing new cancer therapies .
Mechanism of Action
Target of Action
Compounds with a piperidine moiety, such as this one, have been found to exhibit a wide variety of biological activities . They are utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives interact with their targets in various ways to exert their therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence a range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
Future Directions
properties
IUPAC Name |
1-(2-phenylethyl)-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c25-19(22-12-7-16-5-2-1-3-6-16)23-15-17-8-13-24(14-9-17)18-20-10-4-11-21-18/h1-6,10-11,17H,7-9,12-15H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDYIMDXZNHRKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea |
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